2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride 2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1177335-53-3
VCID: VC2982095
InChI: InChI=1S/C11H11ClN2S.ClH/c12-9-3-1-8(2-4-9)10-7-15-11(14-10)5-6-13;/h1-4,7H,5-6,13H2;1H
SMILES: C1=CC(=CC=C1C2=CSC(=N2)CCN)Cl.Cl
Molecular Formula: C11H12Cl2N2S
Molecular Weight: 275.2 g/mol

2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride

CAS No.: 1177335-53-3

Cat. No.: VC2982095

Molecular Formula: C11H12Cl2N2S

Molecular Weight: 275.2 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride - 1177335-53-3

Specification

CAS No. 1177335-53-3
Molecular Formula C11H12Cl2N2S
Molecular Weight 275.2 g/mol
IUPAC Name 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethanamine;hydrochloride
Standard InChI InChI=1S/C11H11ClN2S.ClH/c12-9-3-1-8(2-4-9)10-7-15-11(14-10)5-6-13;/h1-4,7H,5-6,13H2;1H
Standard InChI Key CPDKFTIIWMMSDJ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CSC(=N2)CCN)Cl.Cl
Canonical SMILES C1=CC(=CC=C1C2=CSC(=N2)CCN)Cl.Cl

Introduction

Chemical Properties and Structure

Molecular Composition and Structural Features

The compound features a thiazole ring as its central heterocyclic core, with a 4-chlorophenyl group attached at the 4-position of the thiazole and an ethylamine chain extending from the 2-position. The molecule exists as a hydrochloride salt, which enhances its water solubility compared to the free base form.

The key structural components include:

  • A 1,3-thiazole heterocyclic core

  • A para-chlorinated phenyl substituent at the 4-position of the thiazole

  • An ethylamine chain at the 2-position of the thiazole

  • A hydrochloride counterion

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride

PropertyValueReference
Molecular FormulaC₁₁H₁₂Cl₂N₂S
Molecular Weight275.2 g/mol
IUPAC Name2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethanamine;hydrochloride
Standard InChIInChI=1S/C11H11ClN2S.ClH/c12-9-3-1-8(2-4-9)10-7-15-11(14-10)5-6-13;/h1-4,7H,5-6,13H2;1H
Standard InChIKeyCPDKFTIIWMMSDJ-UHFFFAOYSA-N
Physical StateCrystalline solid-
LogPEstimated 3.6-3.8 (based on similar compounds)

The compound's solubility profile is characteristic of hydrochloride salts, showing good solubility in polar protic solvents such as water, methanol, and ethanol, but limited solubility in non-polar organic solvents.

Spectroscopic Characteristics

While specific spectroscopic data for this exact compound is limited in the available literature, thiazole derivatives typically exhibit characteristic spectral features. The thiazole ring often shows distinctive signals in NMR spectroscopy, with the aromatic proton at the 5-position of the thiazole appearing as a singlet at approximately δ 6.5-7.5 ppm in ¹H NMR. The ethylamine protons generally appear as triplets or multiplets in the range of δ 2.8-3.5 ppm, and the aromatic protons of the 4-chlorophenyl group typically present as two doublets with coupling constants of approximately 8-9 Hz, characteristic of para-substituted phenyl rings .

Synthesis Methods

General Synthetic Routes

The synthesis of 2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride can be achieved through several routes, with the Hantzsch thiazole synthesis being one of the most commonly employed methods. Based on synthetic approaches described for similar compounds, the following synthetic routes are feasible:

Hantzsch Thiazole Synthesis

This classical approach involves the condensation of an α-haloketone with a thioamide or thiourea derivative. For 2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride, this would typically involve:

  • Reaction of 2-bromo-1-(4-chlorophenyl)ethanone with a suitable protected ethylamine-containing thioamide

  • Subsequent deprotection of the amine group

  • Formation of the hydrochloride salt

The Hantzsch condensation provides an efficient method for constructing the thiazole core with appropriate substitution patterns .

Modification of Preformed Thiazoles

Another approach involves the functionalization of preformed thiazole scaffolds:

  • Starting with a 2-aminothiazole containing a 4-(4-chlorophenyl) substituent

  • N-alkylation of the 2-amino group with an appropriate two-carbon synthon

  • Reduction of the resulting intermediate to yield the ethylamine chain

  • Conversion to the hydrochloride salt

Specific Synthesis Example

Based on synthetic procedures for similar thiazole derivatives, a potential synthetic route might involve:

  • Preparation of 2-bromo-1-(4-chlorophenyl)ethanone from 4-chloroacetophenone via bromination

  • Condensation with a protected aminoethylthioamide under Hantzsch conditions

  • Deprotection of the amino group

  • Treatment with hydrogen chloride to form the hydrochloride salt

The specific reaction conditions would typically involve heating in alcoholic solvents such as ethanol or methanol, often with catalytic acid present to facilitate the condensation reaction.

Comparison with Related Compounds

Structural Analogs

Table 2: Comparison of 2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Notable DifferencesReference
2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochlorideC₁₁H₁₂Cl₂N₂S275.2Reference compound
2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochlorideC₁₁H₁₃ClN₂S240.75Lacks chloro substituent on phenyl ring
N1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-bromoacetamideC₁₁H₈BrClN₂OS331.62Contains bromoacetamide instead of ethylamine
4-(4-Chloro-phenyl)-thiazol-2-ylamineC₉H₇ClN₂S~210Lacks ethylamine chain; direct amine at 2-position

The absence of the chloro substituent in 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride likely results in reduced lipophilicity compared to the title compound, potentially affecting membrane permeability and target binding affinity .

Biological Activity Comparison

  • The para-chloro substitution on the phenyl ring generally enhances antimicrobial activity compared to unsubstituted analogs

  • The ethylamine chain length at the 2-position can significantly impact binding affinity to specific enzyme targets

  • Conversion to the hydrochloride salt form typically improves pharmacokinetic properties without compromising intrinsic biological activity

Current Research Applications

Medicinal Chemistry

2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride represents a valuable scaffold in medicinal chemistry research. Its structural features make it a potential candidate for various drug discovery programs, particularly those focused on:

  • Antimicrobial agents targeting multi-drug resistant pathogens

  • Anticancer compounds with specific enzyme inhibitory properties

  • Anti-inflammatory agents with novel mechanisms of action

Chemical Probe Development

The well-defined structure and potential for further functionalization make this compound suitable as a chemical probe for biological studies. The ethylamine moiety, in particular, provides a convenient handle for conjugation with reporter groups, affinity tags, or other functional elements .

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